7-Amino-1-hydroxyanthracene-9,10-dione

Description

Structural Classification within the Anthraquinone (B42736) Family

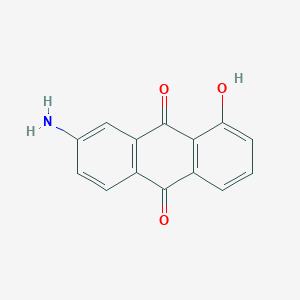

The parent compound, anthraquinone, is a colorless solid. wikipedia.org The diverse properties of its derivatives arise from the introduction of various functional groups onto the three fused benzene (B151609) rings. 7-Amino-1-hydroxyanthracene-9,10-dione is a disubstituted derivative of 9,10-anthraquinone. Specifically, its structure is defined by:

An amino group (-NH2) at position 7.

A hydroxyl group (-OH) at position 1.

The placement of these electron-donating groups is crucial as it significantly influences the molecule's chemical and physical properties, including its color and biological activity. wikipedia.orggoogle.com The IUPAC name for this compound is this compound.

Historical Context of Amino- and Hydroxyanthraquinone Research

The study of anthraquinones has a rich history, initially driven by the textile industry's demand for stable and vibrant dyes. One of the earliest and most famous natural anthraquinone dyes is alizarin (B75676) (1,2-dihydroxyanthraquinone), extracted from the madder plant root, for which an industrial synthesis was developed in 1869. wikipedia.org

The research into synthetic derivatives expanded rapidly. Aminoanthraquinones became key intermediates in the synthesis of a wide range of anthraquinone dyes and pigments. nih.govbiointerfaceresearch.com For instance, 2-aminoanthraquinone (B85984) was first produced commercially in the United States in 1921 and served as a precursor for numerous dyes and pigments used in high-quality paints, plastics, and textiles. nih.gov Similarly, 1-aminoanthraquinone (B167232) is a vital intermediate for producing fiber-reactive dyes like Bromamine Acid. google.com The synthesis of hydroxyanthraquinones also has a long history, with early industrial methods involving the catalytic oxidation of anthracene (B1667546) derived from coal tar. dnu.dp.ua This historical foundation in dye chemistry paved the way for exploring the broader applications of these compounds. biointerfaceresearch.com

Significance of Anthraquinone Scaffolds in Modern Chemical Science

In contemporary chemical science, the anthraquinone scaffold is recognized as a "privileged structure". nih.govnih.gov This term signifies that the core molecular framework is capable of binding to a variety of biological targets, making it a valuable starting point for drug discovery. tandfonline.comnih.gov The planarity and rigidity of the anthraquinone system allow its derivatives to intercalate into DNA and interact with various proteins. nih.gov

This structural versatility has led to the development of numerous anthraquinone-based compounds with a wide spectrum of biological activities. tandfonline.comnih.gov These include:

Anticancer agents : Many anthraquinone derivatives are known to inhibit the growth of cancer cells by targeting topoisomerases, kinases, and DNA. tandfonline.comtandfonline.com Marketed anticancer drugs like mitoxantrone (B413) and doxorubicin (B1662922) feature the anthraquinone core. nih.gov

Antimicrobial and Antiviral compounds : Research has demonstrated the efficacy of certain derivatives against various microbes and viruses. biointerfaceresearch.comliberty.edu

Anti-inflammatory agents : Some functionalized anthraquinones have shown potential as anti-inflammatory substances. biointerfaceresearch.comliberty.edu

Beyond medicine, these compounds are used as analytical reagents, catalysts, and components in organic electronics and sensors due to their unique photochemical and photophysical properties. biointerfaceresearch.comrroij.comnih.gov

Overview of Research Trajectories for this compound Derivatives

While research on the specific isomer this compound is not extensively documented in isolation, the broader research on amino- and hydroxy-substituted anthraquinones provides a clear trajectory. The focus of modern research is on the synthesis of novel derivatives and the evaluation of their pharmacological potential. biointerfaceresearch.comimpactfactor.org

The general strategy involves modifying the amino and hydroxyl groups or adding other substituents to the anthraquinone core to tune the molecule's properties. nih.gov For example, new amino-anthracene-9,10-dione derivatives have been synthesized and evaluated for neuroprotective and antidepressant effects by examining their ability to inhibit monoamine oxidase (MAO) enzymes. impactfactor.orgresearchgate.net In one study, novel 1H-benzimidazole-anthraquinone-carboxamides and 1H-pyrrole-anthraquinone-carboxamides were synthesized from 1-aminoanthraquinones and 1,4-diaminoanthraquinones, demonstrating potent inhibitory effects on MAO-A and MAO-B. impactfactor.org

Another significant area of research is in cancer therapy. Scientists synthesize and test new anthraquinone analogues for their cytotoxicity against various human cancer cell lines. nih.govnih.gov For instance, a series of aryl-substituted 1-hydroxyanthraquinones were synthesized and evaluated, with some compounds showing selective cytotoxicity towards prostate cancer cells. nih.gov The synthesis of these complex derivatives often employs modern techniques like palladium-catalyzed cross-coupling reactions. nih.gov

The table below summarizes findings from a study on synthetic anthracene-9,10-dione derivatives, showcasing their inhibitory action on monoamine oxidase enzymes, which is relevant to neuroprotective research.

| Compound Type | Target Enzyme | Key Finding | Potential Application |

|---|---|---|---|

| 1H-pyrrole-anthraquinone-carboxamides | MAO-A & MAO-B | Compounds 1, 2, and 5 showed significant inhibition of MAO-A. | Antidepressant Agents |

| 1H-pyrrole-anthraquinone-carboxamides | MAO-A & MAO-B | Compounds 1, 3, and 5 showed considerable inhibition of MAO-B. | Neuroprotective Agents (e.g., for Parkinson's) |

| 1H-benzimidazole-anthraquinone-carboxamides | MAO-A & MAO-B | Compounds 8 and 9 showed significant inhibition of both MAO-A and MAO-B. | Antidepressant & Neuroprotective Agents |

Data derived from a study on new amino-anthracene-9,10-dione derivatives and their pharmacological evaluation. researchgate.net

The following table presents data on the cytotoxicity of selected 1-hydroxyanthraquinone (B86950) derivatives against a human prostate cancer cell line (LNCAP), illustrating the impact of specific substituents on anticancer activity.

| Compound Class | Specific Substituents | Cytotoxicity (GI₅₀ in μM) | Selectivity Note |

|---|---|---|---|

| 1,4-Diaryl substituted 1-hydroxyanthraquinone | 4-Aryl substituent with OMe group | 7.2 | Showed selective cytotoxicity towards prostate cancer cells. |

| 1,4-Diaryl substituted 1-hydroxyanthraquinone | 4-Aryl substituent with CF₃ group | 6.2 | Showed selective cytotoxicity towards prostate cancer cells. |

GI₅₀ represents the concentration at which 50% growth inhibition of tumor cells is observed. Data sourced from research on aryl-substituted 1-hydroxyanthraquinones as anticancer agents. nih.gov

These research trajectories highlight the ongoing effort to leverage the anthraquinone scaffold to develop new molecules with specific and potent biological activities, a path that derivatives of this compound could potentially follow.

Table of Compounds

| Common/Class Name | Systematic Name |

| This compound | This compound |

| Anthraquinone | Anthracene-9,10-dione |

| Alizarin | 1,2-Dihydroxyanthraquinone |

| 2-Aminoanthraquinone | 2-Aminoanthracene-9,10-dione |

| 1-Aminoanthraquinone | 1-Aminoanthracene-9,10-dione |

| Mitoxantrone | 1,4-dihydroxy-5,8-bis(2-(2-hydroxyethylamino)ethylamino)anthracene-9,10-dione |

| Doxorubicin | (8S,10S)-10-((2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydronaphthacene-5,12-dione |

| Bromamine Acid | 1-amino-4-bromoanthraquinone-2-sulfonic acid |

Structure

3D Structure

Properties

Molecular Formula |

C14H9NO3 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

7-amino-1-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H9NO3/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6,16H,15H2 |

InChI Key |

SDVFCYPJGXRQKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Amino 1 Hydroxyanthracene 9,10 Dione and Its Derivatives

Strategies for Direct Synthesis of 7-Amino-1-hydroxyanthracene-9,10-dione

The direct synthesis of this compound presents a significant synthetic challenge due to the difficulty in achieving the desired regioselectivity. A plausible retrosynthetic analysis suggests that the molecule could be constructed from precursors already containing the required substitution pattern or by introducing the functional groups in a controlled sequence. One potential, though not explicitly detailed in the reviewed literature, synthetic route could involve the cyclization of a suitably substituted benzophenone (B1666685) derivative. For instance, a multi-step process could be envisioned starting from the Friedel-Crafts reaction of a substituted phthalic anhydride (B1165640) with a substituted benzene (B151609), followed by cyclization to form the anthraquinone (B42736) skeleton. Subsequent nitration and reduction steps, or direct amination of a halogenated precursor, would be required to introduce the amino group at the 7-position, while the hydroxyl group at the 1-position would likely be incorporated from the start or introduced via a nucleophilic substitution of a suitable leaving group.

Amination Reactions in Anthracene-9,10-dione Systems

The introduction of an amino group onto the anthraquinone framework is a key transformation in the synthesis of many derivatives. Various methods have been developed to achieve this, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a common method for introducing amino groups onto the anthraquinone nucleus. This typically involves the reaction of a haloanthraquinone with an amine. The reactivity of the haloanthraquinone is highly dependent on the position of the halogen and the presence of activating or deactivating groups. For the synthesis of this compound, a precursor such as 1-hydroxy-7-haloanthraquinone would be required. The reaction with ammonia (B1221849) or an ammonia equivalent would then lead to the desired product. The presence of the hydroxyl group at the 1-position can influence the reactivity of the halogen at the 7-position through electronic effects. A study on the nucleophilic substitution of various chloroanthraquinones has explored routes to different substituted derivatives, which could potentially be adapted for the synthesis of the target molecule. bac-lac.gc.ca

A process for preparing 1-amino-4-hydroxyanthraquinones has been described involving the reaction of 1,4-dihydroxyanthraquinone with aliphatic or aromatic amines. google.com While this illustrates the feasibility of amination on a hydroxy-substituted anthraquinone, the regioselectivity for the 7-position would need to be controlled.

| Starting Material | Reagent | Product | Reference |

| 1,5-Dichloroanthraquinone | Sodium azide (B81097) in DMSO | 1-Amino-5-chloroanthraquinone | bac-lac.gc.ca |

| 1,5-Dichloroanthraquinone | Ammonia (gas) in DMSO with KF | 1-Amino-5-chloroanthraquinone | bac-lac.gc.ca |

| 1,4-Dihydroxyanthraquinone | Aliphatic or aromatic amines | 1-Amino-4-hydroxyanthraquinones | google.com |

Ullmann Coupling Methodologies for Aminoanthraquinones

The Ullmann condensation is a copper-catalyzed reaction that is widely used for the formation of carbon-nitrogen bonds, particularly in the synthesis of aryl amines. wikipedia.org This methodology can be applied to the synthesis of aminoanthraquinones by reacting a haloanthraquinone with an amine in the presence of a copper catalyst. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. For the synthesis of this compound, a 1-hydroxy-7-haloanthraquinone could be coupled with an amino source using a copper catalyst. Microwave-assisted Ullmann coupling reactions have been shown to be efficient for the synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives, offering a potentially rapid and high-yielding route. elsevierpure.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |

| Aryl Halide | Amine | Copper | High Temperature | Aryl Amine | wikipedia.org |

| Bromaminic acid | Alkyl- or aryl-amines | Elemental Copper | Microwave irradiation | Alkyl- or aryl-amino-substituted anthraquinone | elsevierpure.com |

Photochemical Amination Techniques

Photochemical methods offer an alternative approach to the introduction of amino groups. Irradiation of certain anthraquinone derivatives in the presence of an amino source can lead to substitution reactions. For instance, the irradiation of 1-aminoanthraquinone (B167232) with visible light in the presence of sodium sulphite has been shown to result in the formation of sodium 1-aminoanthraquinone-2-sulphonate. rsc.org While this demonstrates the principle of photochemical substitution on the anthraquinone ring, specific conditions for the direct amination at the 7-position of a 1-hydroxyanthraquinone (B86950) precursor would need to be developed. Research on the photochemistry of amino- and hydroxy-anthraquinones provides a foundation for exploring such transformations. rsc.org

Hydroxylation and Alkylation Reactions on Anthracene-9,10-dione Core

The introduction and modification of hydroxyl and alkyl groups on the anthraquinone skeleton are important for tuning the properties of the final molecule.

Hydroxylation of the anthraquinone core can be achieved through various methods. One approach involves the reaction of a nitroanthraquinone with an alkaline compound in a polar aprotic solvent. For example, 1-hydroxy-5-nitroanthraquinone can be prepared from 1,5-dinitroanthraquinone. google.com This suggests that a similar strategy could potentially be employed to introduce a hydroxyl group at the 1-position of a 7-aminoanthraquinone precursor, or conversely, to introduce an amino group onto a 1-hydroxyanthraquinone. A patent describes a process for preparing hydroxyanthraquinones from the corresponding nitroanthraquinones using a metal salt in a suitable reaction medium. google.com

Alkylation of hydroxyanthraquinones can be used to introduce further diversity. For instance, the 2-position of 1-hydroxyanthraquinone can be alkylated using tertiary amines or methanol (B129727) with visible-light irradiation. This type of reaction could be used to derivatize this compound, leading to a range of substituted products with potentially different properties.

Derivatization via Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds on the anthraquinone core allows for the synthesis of a wide array of derivatives with extended conjugation and diverse functionalities. Several modern cross-coupling reactions have been successfully applied to haloanthraquinones.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide. wikipedia.org This reaction has been used to prepare 2- or 4-arylated 1-hydroxy-9,10-anthraquinones from the corresponding bromo- or iodo-precursors and arylboronic acids. nih.gov This methodology could be applied to a 7-halo-1-hydroxyanthraquinone to introduce various aryl or vinyl substituents at the 7-position.

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.org This reaction provides a means to introduce alkenyl substituents onto the anthraquinone skeleton. The intramolecular Heck reaction has been shown to be particularly efficient for the synthesis of complex polycyclic systems. libretexts.org

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgnumberanalytics.com This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes, and could be used to introduce alkynyl moieties onto a 7-halo-1-hydroxyanthraquinone precursor.

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Suzuki-Miyaura Coupling | Organoboron Compound | Organohalide | Palladium Complex | Biaryls, Styrenes, etc. | wikipedia.org |

| Heck Reaction | Unsaturated Halide | Alkene | Palladium Catalyst | Substituted Alkene | wikipedia.org |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Palladium and Copper | Arylalkynes, Enynes | wikipedia.orgnumberanalytics.com |

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Anthraquinones

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction between an organoboron compound and an organohalide has been successfully applied to the synthesis of aryl-substituted anthraquinones. researchgate.net The reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of anthraquinone synthesis, chloroanthraquinones can undergo facile Suzuki-Miyaura cross-coupling with substituted phenyl boronic acids. researchgate.net This method is advantageous due to its mild reaction conditions, low toxicity of reagents, and the commercial availability of starting materials. nih.gov For instance, the coupling of bromoanthraquinones with various boronic acids provides a direct route to arylated derivatives, which are valuable intermediates for extended π-systems. researchgate.net

| Reactant A | Reactant B | Catalyst | Product |

| Chloroanthraquinone | Phenylboronic acid | Pd(PPh3)4 | Phenylanthraquinone |

| Bromoanthraquinone | Arylboronic acid | Palladium Catalyst | Aryl-substituted anthraquinone |

This table illustrates typical reactants and catalysts used in the Suzuki-Miyaura cross-coupling for the synthesis of aryl-substituted anthraquinones.

Cyclocondensation Reactions in Anthracene-9,10-dione Synthesis

Cyclocondensation reactions represent a fundamental approach to constructing the tricyclic core of anthracene-9,10-dione. One of the classic methods involves the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. orientjchem.orgnumberanalytics.com Anthracene (B1667546) itself can act as a diene, reacting across its 9 and 10 positions. nih.gov

More specifically, the synthesis of the anthraquinone framework can be achieved through the reaction of 1,4-naphthoquinones with substituted thiophenes in the presence of an oxidizing agent like meta-chloroperoxybenzoic acid. researchgate.net This approach allows for the direct synthesis of halogenated anthraquinones, which can then be further functionalized. Another strategy involves the Friedel-Crafts acylation, although the deactivating nature of the carbonyl groups in the anthraquinone core can make such electrophilic substitution reactions challenging. colab.ws

| Diene | Dienophile | Reaction Type | Product Core |

| Substituted Thiophene | 1,4-Naphthoquinone | Oxidative Cycloaddition | Halogenated Anthraquinone |

| Anthracene | Maleic Anhydride | Diels-Alder | Anthracene Adduct |

This table provides examples of dienophiles and dienes used in cyclocondensation reactions to form the anthracene-9,10-dione core.

Oxidative Transformations of Aminoanthracene-9,10-dione

Oxidative reactions are crucial for introducing new functional groups onto the aminoanthracene-9,10-dione scaffold. These transformations can enhance the properties of the resulting compounds, such as their color and fastness when used as dyes. lookchem.com

The introduction of halogen atoms, particularly bromine, into the aminoanthracene-9,10-dione structure is of significant industrial importance. lookchem.com However, the presence of the electron-withdrawing carbonyl groups deactivates the aromatic rings towards electrophilic substitution, making direct bromination challenging. lookchem.com

To overcome this, oxidative bromination methods have been developed. These protocols utilize systems such as H2O2-HBr or m-CPBA-HBr in a methanolic medium. lookchem.comresearchgate.net These methods offer high conversion rates, excellent yields, and high purity of the desired brominated products under mild conditions. lookchem.comresearchgate.net N-alkylated aminoanthraquinones undergo regioselective bromination, typically yielding the para-bromo product. lookchem.com These environmentally benign approaches avoid the use of hazardous molecular bromine and harsh acidic solvents like concentrated sulfuric acid. lookchem.comrsc.org

| Substrate | Oxidizing System | Product | Key Feature |

| Aminoanthracene-9,10-dione | H2O2-HBr | Bromo-aminoanthracene-9,10-dione | High atom economy |

| N-alkylated aminoanthracene-9,10-dione | m-CPBA-HBr | p-Bromo-N-alkylated aminoanthracene-9,10-dione | Regioselective |

This table summarizes oxidative bromination methods for aminoanthracene-9,10-diones, highlighting the oxidizing systems and key features of the reactions.

Diazotization and Triazene (B1217601) Formation in Aminoanthraquinone Chemistry

Diazotization of the amino group on the anthraquinone skeleton opens up a rich area of chemistry, allowing for the introduction of a wide variety of functional groups. This process involves treating the aminoanthraquinone with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. nih.govresearchgate.net

These diazonium salts are versatile intermediates. researchgate.net They can undergo coupling reactions with primary or secondary amines to form triazene derivatives. nih.gov The stability and reactivity of the diazonium salt and the nature of the amine influence the success of the coupling reaction. nih.gov Triazenyl-substituted anthraquinones have been investigated for their potential biological activities. nih.gov The synthesis of triazenes from aminoanthraquinones often involves carefully controlled reaction conditions, including low temperatures (0–5°C), to ensure the stability of the diazonium intermediate. nih.govlpnu.ua

| Starting Material | Reagents | Intermediate | Final Product |

| Aminoanthraquinone | NaNO2, HCl (0-5°C) | Anthraquinone-diazonium salt | Triazenyl-substituted anthraquinone (after coupling with an amine) |

| Bromaminic acid | NaNO2, Acid | Diazonium salt | Triazene derivative |

This table outlines the key steps and reagents in the diazotization and subsequent triazene formation from aminoanthraquinone derivatives.

Computational Chemistry and Theoretical Investigations of 7 Amino 1 Hydroxyanthracene 9,10 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for studying the electronic structure of anthraquinone (B42736) derivatives. These calculations provide crucial information about molecular orbitals, charge distribution, and reactivity descriptors.

Detailed research findings from DFT studies on amino-anthraquinone systems reveal how substituents modulate the electronic properties of the anthraquinone core. The introduction of electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, significantly impacts the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations show that the position of these substituents influences the wavelength of the lowest energy absorption feature primarily by modulating the HOMO energy rather than the LUMO energy. nih.gov The HOMO is often localized on the anthraquinone ring and its substituents, while the LUMO tends to be centered on the central quinone core and carbonyl groups. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a key parameter indicating the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For anthraquinone derivatives, the HOMO-LUMO energy gap is typically calculated to be in the range that allows for absorption in the visible region of the electromagnetic spectrum. semanticscholar.org This intramolecular charge transfer from the substituents towards the anthraquinone core is responsible for the characteristic color of these dyes. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Anthraquinones

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Anthraquinone-L2 Charge Transfer Complex | -5.7334 | -2.0871 | 3.6463 |

| Generic Amino-Substituted Anthraquinone | -5.9 | -2.5 | 3.4 |

| Generic Hydroxy-Substituted Anthraquinone | -6.1 | -2.7 | 3.4 |

Note: The data presented is based on findings for a charge transfer complex of anthraquinone and is representative of values for related derivatives. semanticscholar.org Specific values for 7-Amino-1-hydroxyanthracene-9,10-dione would require dedicated calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. For systems involving this compound, MD simulations can elucidate how the molecule interacts with solvents, other solute molecules, or biological macromolecules.

Fully atomistic MD simulations have been used to investigate guest-host systems, such as anthraquinone dyes within a nematic liquid crystal host. rsc.org These simulations provide insights into the alignment and orientation of the dye molecules, which are crucial for applications like liquid crystal displays. The analysis of these simulations can yield molecular order parameters that show good agreement with experimental values, helping to rationalize observed alignment trends. rsc.org

In a biological context, MD simulations are essential for exploring the stability and dynamic behavior of anthraquinone-biomolecule complexes. researchgate.netnih.gov For instance, simulations of anthraquinone derivatives docked with enzymes like DNA gyrase B can reveal the stability of the complex through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net Such simulations show how the ligand retains its binding pose and how specific parts of the molecule, like substituent groups, contribute to binding stability through interactions with surrounding amino acid residues. researchgate.netnih.gov These computational studies have shown that intermolecular hydrogen bonds and hydrophobic interactions are often the main forces driving the interaction between anthraquinone derivatives and biomolecules. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of molecules. These calculations can accurately forecast UV-Visible absorption spectra, which is critical for understanding the color and photophysical properties of anthraquinone dyes.

Theoretical calculations have been instrumental in assigning the electronic transitions observed in the spectra of amino and hydroxy anthraquinones. researchgate.net The visible absorption bands in these dyes typically arise from a single HOMO → LUMO transition, which has a significant π → π* intramolecular charge transfer character. nih.govresearchgate.net The accuracy of these predictions depends on the choice of the functional and basis set used in the calculations. researchgate.netmdpi.com

Furthermore, ab initio calculations have been performed to study the one-dimensional hydrogen transfer potential energy curves in both the ground (S₀) and first excited (S₁) states of aminoanthraquinones. acs.org These studies help to understand the fluorescence properties and non-radiative relaxation mechanisms of these molecules. For 1-aminoanthraquinone (B167232), calculations suggest that its fluorescence properties are associated with a single-minimum-type potential, and the primary non-radiative relaxation pathway is internal conversion to the ground state. acs.org

Table 2: Calculated vs. Experimental Spectroscopic Data for a Related Anthraquinone Derivative

| Compound | Calculated λmax (nm) | Experimental λmax (nm) | Transition Character |

|---|---|---|---|

| 1-Aminoanthraquinone | ~480 | ~485 | HOMO -> LUMO (π -> π) |

| 1,4-Diaminoanthraquinone | ~550 | ~552 | HOMO -> LUMO (π -> π) |

Note: Data is illustrative and based on general findings for aminoanthraquinones to show the typical accuracy of TD-DFT methods. nih.govresearchgate.net

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry is a valuable tool for elucidating reaction mechanisms, identifying transition states, and calculating the energetics of chemical reactions involving anthraquinone derivatives. This predictive power aids in optimizing synthetic routes and understanding potential degradation pathways.

The synthesis of aminoanthraquinones often involves nucleophilic substitution reactions, and computational models can help rationalize the observed outcomes. nih.govnih.gov For example, mechanisms have been proposed for the synthesis of aminoanthraquinone derivatives through one-pot three-component condensation reactions or via high-temperature ammonolysis using continuous-flow methods. researchgate.netmdpi.com Theoretical calculations can map out the potential energy surface of such reactions, determining the activation energies for each step and identifying the most favorable pathway. These studies can explain why certain isomers are formed preferentially and how reaction conditions like temperature and catalyst presence influence the product yield and selectivity. mdpi.com For instance, kinetic modeling based on the proposed reaction mechanism can provide a deeper understanding of the synthesis process. mdpi.com

Molecular Docking Studies of Ligand-Biomolecule Interactions (non-clinical mechanistic focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). For this compound and its analogs, docking studies provide mechanistic insights into how these compounds interact with biological targets.

A primary biological target for many anthraquinone derivatives is DNA. nih.gov Docking simulations consistently show that the planar anthraquinone core intercalates between DNA base pairs. nih.govnih.gov The binding is further stabilized by hydrogen bonds and hydrophobic interactions between the molecule's substituents and the DNA backbone or base pairs. nih.gov Molecular dynamics simulations following the docking can further refine the binding mode and suggest that these molecules can equilibrate between different intercalative and insertional modes. acs.org

Besides DNA, enzymes are also important targets. Docking studies have been used to investigate the interaction of anthraquinones with various enzymes, such as DNA gyrase B, rifampicin (B610482) monooxygenase (RIFMO), and Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). researchgate.netnih.govnanobioletters.com These studies identify key amino acid residues within the active or allosteric sites that form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. The calculated binding affinity (often expressed as a docking score or binding free energy) provides a quantitative measure of the interaction strength. For example, docking of anthraquinones into the RIFMO catalytic cleft identified hypericin (B1674126) as a potent inhibitor with a calculated binding free energy of -12.11 kcal/mol. nih.gov

Table 3: Example of Molecular Docking Results for Anthraquinone Derivatives with Biological Targets

| Ligand | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Hypericin | RIFMO | -12.11 | Leu200 |

| Anthraquinone Derivative | PfDHODH | -9.8 | LYS-229, SER-477 |

| Anthraquinone Glucoside | DNA Gyrase B | -8.5 | Asp81, Ile82, Gly107 |

Note: The data is derived from studies on various anthraquinone derivatives to illustrate the application and typical results of molecular docking. researchgate.netnih.govnanobioletters.com

Applications in Materials Science and Advanced Technologies

Development of Fluorescent Chemical Sensors

The inherent fluorescence of the anthracene (B1667546) core in 7-Amino-1-hydroxyanthracene-9,10-dione can be modulated by interactions with external chemical species, making it a promising platform for the design of fluorescent chemical sensors.

Design Principles for Analyte Detection (e.g., water, ions)

The design of fluorescent sensors based on this compound involves the strategic placement of functional groups that can selectively interact with target analytes. The amino and hydroxyl groups can act as binding sites for various analytes through mechanisms such as hydrogen bonding or coordination with metal ions. For instance, the presence of lone pair electrons on the nitrogen and oxygen atoms allows for the chelation of metal ions.

The general principle involves a host-guest interaction, where the this compound derivative acts as the host and the analyte as the guest. The binding event leads to a change in the electronic structure of the fluorophore, resulting in a detectable change in its fluorescence properties. For the detection of water in organic solvents, the design may exploit the solvatochromic properties of the dye, where changes in the polarity of the microenvironment around the molecule influence its emission spectrum.

Sensing Mechanisms based on Photophysical Changes

Several photophysical mechanisms can be exploited for sensing applications using this compound. These include:

Photoinduced Electron Transfer (PET): In the absence of the analyte, a PET process can occur between the receptor unit and the fluorophore, quenching the fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to an enhancement of the fluorescence intensity ("turn-on" sensor).

Intramolecular Charge Transfer (ICT): The interaction with an analyte can alter the ICT character of the molecule. The amino and hydroxyl groups are strong electron donors, while the dione (B5365651) moiety is an electron acceptor. Analyte binding can modulate the efficiency of this charge transfer, leading to shifts in the emission wavelength.

Fluorescence Resonance Energy Transfer (FRET): A FRET-based sensor can be designed by coupling the this compound fluorophore with another chromophore. The binding of an analyte can change the distance or orientation between the two, thereby altering the FRET efficiency and the resulting fluorescence signal.

Excimer/Exciplex Formation: In some sensor designs, the presence of an analyte can promote or inhibit the formation of excimers (excited-state dimers) or exciplexes (excited-state complexes), which have distinct emission characteristics compared to the monomeric fluorophore.

Chromophores and Pigments in Dye Chemistry

The extended π-conjugated system of the anthracene core, combined with the auxochromic amino and hydroxyl groups, makes this compound a potent chromophore.

Structure-Color Relationships

The color of anthraquinone (B42736) dyes is highly dependent on the nature and position of the substituents on the aromatic rings. The amino and hydroxyl groups in this compound act as powerful auxochromes, causing a bathochromic (red) shift in the absorption spectrum compared to the parent anthraquinone molecule. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen and oxygen atoms, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The specific position of the substituents at the 7- and 1- positions influences the exact color. The intramolecular hydrogen bonding that can occur between the hydroxyl group at the 1-position and the adjacent carbonyl group at the 9-position can also affect the electronic distribution and, consequently, the color of the dye.

Application in Textile and Industrial Coloring

Anthraquinone-based dyes are known for their brightness, fastness to light, and stability. While specific industrial applications for the 7-amino-1-hydroxy isomer are not widely documented, related amino-hydroxy-anthraquinones are used extensively in the dyeing of both natural and synthetic fibers. For example, they are used to dye polyester, polyamide, and acetate (B1210297) fibers. The application process typically involves dispersing the dye in an aqueous medium and applying it to the textile material under high temperature and pressure. The substantivity of the dye for the fiber is influenced by factors such as the polarity of the dye molecule and the nature of the fiber.

Organic Electronic Materials

The semiconductor properties of anthracene derivatives have led to their investigation in the field of organic electronics. The planar structure and extensive π-conjugation of this compound suggest its potential as a p-type organic semiconductor. The amino and hydroxyl groups can influence the molecular packing in the solid state, which is a critical factor for charge transport.

Potential applications in organic electronics include:

Organic Light-Emitting Diodes (OLEDs): The compound could serve as an emissive layer or a host material in OLEDs. Its fluorescence properties would determine the color of the emitted light.

Organic Field-Effect Transistors (OFETs): As an active layer in OFETs, it could be used in applications such as flexible displays and sensors.

Organic Photovoltaics (OPVs): In solar cell applications, it could function as a donor material in conjunction with an appropriate acceptor material.

Further research into the synthesis of high-purity this compound and the characterization of its electronic properties is necessary to fully realize its potential in these advanced technological applications.

Potential in Organic Solar Cells

The fundamental principle of organic solar cells (OSCs) relies on the efficient generation of excitons (electron-hole pairs) upon light absorption and their subsequent dissociation into free charge carriers. The performance of an OSC is intrinsically linked to the electronic properties of the donor and acceptor materials within the active layer. Theoretical studies on related anthracene derivatives suggest that the introduction of various electron side groups can modulate the electronic structure, which is a key factor in the functionality of organic solar cells. jmaterenvironsci.com

For a material to be an effective donor in an organic solar cell, its HOMO level must be appropriately aligned with the LUMO level of the acceptor material to facilitate efficient charge transfer. The open-circuit voltage (Voc) of an organic solar cell is directly related to the difference between the HOMO of the donor and the LUMO of the acceptor. jmaterenvironsci.com While specific experimental data for this compound is not available, quantum chemical investigations on similar anthracene-based compounds have been performed to predict these crucial energy levels. jmaterenvironsci.com

Table 1: Theoretical Electronic Properties of Anthracene-Based Compounds for Organic Solar Cell Applications

| Compound Family | HOMO (eV) Range | LUMO (eV) Range | Energy Gap (eV) Range | Predicted Voc (V) Range |

| Anthracene Derivatives | -5.10 to -5.50 | -3.20 to -3.60 | 1.80 to 2.30 | 1.14 to 2.21 |

Note: This table represents a summary of theoretical calculation ranges for various anthracene derivatives as found in the literature and is intended to provide a general context for the potential properties of this compound. The specific values for the target compound are not available.

The data illustrates that by modifying the anthracene core with different functional groups, it is possible to tune the electronic properties to match the requirements for efficient organic solar cells. jmaterenvironsci.com The amino and hydroxyl groups on the this compound backbone are expected to influence its electronic structure, making it a candidate for investigation as a donor material in OSCs. Further research is necessary to synthesize, characterize, and fabricate devices to determine its actual performance.

Light-Emitting Applications

The vibrant field of organic light-emitting diodes (OLEDs) is another area where anthracene derivatives have made a significant impact. The color and efficiency of an OLED are determined by the emissive material used in the device. Anthracene itself is a well-known blue emitter, and its derivatives are widely explored for their potential in creating highly efficient and stable light-emitting devices. researchgate.netresearchgate.netbohrium.com

The introduction of substituents onto the anthracene core can alter the emission wavelength, quantum yield, and charge transport properties of the material. For instance, the design of novel 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN) derivatives has been shown to produce blue fluorescent emissive materials. researchgate.netbohrium.com The study of various aromatic groups attached to the ADN core helps in understanding the relationship between molecular structure and physical properties. researchgate.netbohrium.com

Table 2: Photophysical Properties of Selected Anthracene Derivatives for Light-Emitting Applications

| Compound | Emission Peak (nm) | Color |

| ADN Derivative 1 | 450-470 | Sky-Blue |

| ADN Derivative 2 | 430-450 | Deep-Blue |

Note: This table provides examples of emission characteristics for other anthracene derivatives to illustrate the potential of this class of compounds in light-emitting applications. Specific data for this compound is not available.

Interactions of 7 Amino 1 Hydroxyanthracene 9,10 Dione Derivatives with Biological Systems Non Clinical Focus

Enzymatic Interaction Mechanisms

The unique chemical architecture of amino-hydroxyanthracene-9,10-dione derivatives allows them to interact with a range of enzymes, often leading to inhibition. These interactions are critical to their biological effects and are being explored for therapeutic potential.

Inhibition of Monoamine Oxidases (MAOs) and Structural Requirements

Monoamine oxidases (MAOs) are enzymes crucial for the oxidative deamination of endogenous and exogenous amines, including key neurotransmitters. They exist in two isoforms, MAO-A and MAO-B, which are implicated in depression and neurodegenerative diseases, respectively. researchgate.net Several anthraquinone (B42736) derivatives have been identified as potent inhibitors of these enzymes.

Natural anthraquinones such as purpurin (B114267) and alizarin (B75676) have been found to selectively inhibit MAO-A, with reported IC50 values of 2.50 µM and 30.1 µM, respectively. researchgate.net Another derivative, emodin, has demonstrated a dose-dependent inhibition of MAO-B with an IC50 of 35.4 µM. researchgate.net Research into novel synthetic amino-anthracene-9,10-dione compounds has yielded derivatives with significant inhibitory activity against both MAO-A and MAO-B. researchgate.net

The structural requirements for MAO inhibition by these compounds are linked to their ability to fit within the enzyme's binding cavity. The specific interactions are influenced by the substituents on the anthraquinone core. For instance, studies on different inhibitor types have highlighted the role of specific amino acid residues within the MAO active site, such as Asn181 and Ile335, in anchoring the inhibitor, suggesting that the positioning of amino and other functional groups on the anthraquinone ring is critical for potent and selective inhibition.

| Compound | Target Enzyme | IC50 (µM) |

| Purpurin | MAO-A | 2.50 |

| Alizarin | MAO-A | 30.1 |

| Emodin | MAO-B | 35.4 |

This table presents the half-maximal inhibitory concentration (IC50) values of select anthraquinone derivatives against Monoamine Oxidase (MAO) enzymes.

Interactions with Topoisomerase and β-Lactamase Enzymes

Topoisomerases are essential enzymes that manage the topological state of DNA, making them important targets in antibacterial and anticancer therapies. The planar structure of anthraquinone derivatives is a key feature that allows them to function as DNA intercalating agents. This intercalation can interfere with the function of topoisomerases. The core structure, a planar π-conjugated system, enables the molecule to stack between DNA base pairs. Substituents, particularly electron-donating groups like amino groups at the 1 and 4 positions, can enhance the binding affinity to DNA and the inhibition of topoisomerase II.

β-Lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillin. The inhibition of these enzymes can restore the efficacy of such antibiotics. Research has shown that certain anthraquinone dyes can act as competitive inhibitors of β-lactamases. nih.gov For example, the OXA-2 type β-lactamase is competitively inhibited by Cibacron Blue 3GA and other simpler anthraquinone compounds. nih.gov This interaction indicates a specific binding of the anthraquinone structure to the enzyme, suggesting a potential role for derivatives of 7-Amino-1-hydroxyanthracene-9,10-dione in overcoming antibiotic resistance. nih.gov

Structure-Activity Relationships in Bioactive Anthraquinones

The biological activity of anthraquinones is intrinsically linked to their chemical structure. The relationship between the molecular structure and the resulting activity (Structure-Activity Relationship, SAR) is a key area of study for developing new bioactive compounds. rsc.org

The substituents on the 9,10-anthraquinone parent nucleus are closely related to the compound's biological activities. nih.govconsensus.app Key findings from SAR studies include:

Polarity: An increase in the polarity of the substituents on the anthraquinone ring often leads to more potent antibacterial effects. rsc.orgconsensus.app

Hydroxyl Groups: While common, the presence of hydroxyl groups is not always essential for the antibacterial activity of hydroxyanthraquinone derivatives. rsc.orgconsensus.app However, for antibiofilm activity against MRSA, a hydroxyl group at the C-2 position was found to be more important than one at the C-1 position. frontiersin.org

Carboxyl Groups: Anthraquinones featuring a carboxyl group, particularly at the C-2 position, have demonstrated significant influence on antibacterial and biofilm eradication activities. frontiersin.org

Side Chains: In a series of 2,6-disubstituted anthracene-9,10-diones, compounds with two methylene (B1212753) links in their side chains exhibited superior cytotoxic activity and enhanced DNA binding characteristics.

Solubility: The rigid and planar structure of the anthraquinone core can lower its water solubility, which may result in reduced biological activity. rsc.orgconsensus.app

Use as Biological Probes and Fluorophores in Cellular Research

The inherent fluorescence of the anthracene (B1667546) core makes its derivatives, including amino-hydroxyanthraquinones, valuable as fluorophores. liberty.edu These compounds are utilized in biomedical research as probes for bioimaging and cellular staining. liberty.edursc.orgnih.gov

The aromatic structure of anthraquinones gives rise to their fluorescent properties. liberty.edu This, combined with their ability to intercalate with DNA, makes them effective as fluorescent dyes for visualizing nucleic acids. liberty.edu The development of novel anthraquinone derivatives is aimed at creating compounds with desirable photophysical qualities for live-cell imaging and other biomedical applications. liberty.edu For instance, certain anthracene derivatives have shown great potential in the cellular imaging of human dermal fibroblast cell lines, staining the entire cellular compartment and providing high-magnification images of the cellular structure. rsc.org The fluorescence of these probes can be influenced by their environment, and they can be designed to respond to changes in factors like pH, polarity, or the presence of specific ions, making them useful for real-time monitoring of cellular processes. rsc.org

Antimicrobial Activity Mechanisms (focus on molecular action)

Anthraquinone derivatives exhibit a broad range of antimicrobial activities, and their mechanisms of action are multifaceted, targeting various cellular processes at the molecular level.

The primary molecular actions contributing to their antimicrobial effects include:

Inhibition of Biofilm Formation: Many anthraquinones can inhibit the formation of bacterial biofilms, which are communities of microbes encased in a self-produced matrix that protects them from antibiotics. rsc.orgconsensus.app This activity is particularly important in combating persistent infections caused by bacteria like methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgfrontiersin.org

Cell Wall and Membrane Disruption: Some derivatives can compromise the integrity of the bacterial cell wall and plasma membrane. rsc.orgconsensus.app For example, certain haloemodin derivatives have been shown to increase the permeability of the bacterial plasma membrane to potassium ions, disrupting the cell's ionic balance and viability.

Inhibition of Nucleic Acid and Protein Synthesis: By intercalating into DNA, anthraquinones can interfere with critical processes like DNA replication and transcription, thereby inhibiting the synthesis of nucleic acids and, consequently, proteins. rsc.orgconsensus.app This is also linked to their inhibition of topoisomerase enzymes.

Blockage of Energy Metabolism: Anthraquinones can interfere with cellular energy production pathways, depriving the microbes of the energy needed for survival and growth. rsc.orgconsensus.app

These diverse mechanisms make anthraquinone derivatives a promising class of compounds for the development of new antimicrobial agents.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 7-Amino-1-hydroxyanthracene-9,10-dione Scaffolds

The rational design of novel molecules based on the this compound scaffold is a primary area for future research. This approach involves the strategic modification of the core structure to enhance specific biological activities or material properties. Natural anthraquinones have served as valuable lead compounds for the development of new synthetic molecules. impactfactor.org By understanding the structure-activity relationships (SAR) of related compounds, researchers can design next-generation derivatives with improved efficacy and selectivity.

For instance, the introduction of various substituents at the amino group or on the aromatic rings can significantly influence the molecule's therapeutic potential. The synthesis of new 1H-benzimidazole-anthraquinone-carboxamides and 1H-pyrrole-anthraquinone-carboxamides has demonstrated the potential of modifying the aminoanthraquinone core to create potent agents. impactfactor.org Future efforts will likely focus on creating a diverse library of derivatives and screening them for a range of biological targets.

Table 1: Potential Modifications for Rational Scaffold Design

| Modification Site | Potential Substituents | Desired Outcome |

| Amino Group | Alkyl chains, aryl groups, heterocyclic moieties | Enhanced biological activity, altered solubility |

| Aromatic Rings | Halogens, nitro groups, hydroxyl groups | Modified electronic properties, improved target binding |

| Hydroxyl Group | Alkylation, esterification | Increased stability, altered pharmacokinetic properties |

Integration into Hybrid Materials and Nanostructures

The integration of this compound into hybrid materials and nanostructures represents a promising avenue for creating advanced functional materials. Amino- and diamino-substituted 9,10-anthracenediones are key structures for obtaining various dyes and have found applications as analytical reagents and organic chemosensors. biointerfaceresearch.com This versatility suggests that this compound could be a valuable building block for new materials.

For example, 2-Amino-9,10-anthracenedione has been used to produce highly efficient supercapacitor electrodes based on chemically modified graphene hydrogels. biointerfaceresearch.com Similarly, this compound could be incorporated into conductive polymers or metal-organic frameworks (MOFs) to develop novel materials for energy storage, catalysis, or sensing applications. The inherent chromophoric properties of the anthraquinone (B42736) core also make these compounds suitable for creating new optical materials and fluorescent probes.

Advanced Characterization Techniques for Complex Systems

As more complex derivatives and hybrid materials of this compound are developed, the use of advanced characterization techniques will be crucial for understanding their structure and function. While standard techniques like NMR and mass spectrometry are essential for basic characterization, more sophisticated methods will be needed to probe the intricate details of these systems.

For instance, in the study of a Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone, computational methods were employed to determine the energy-optimized molecular structure in the absence of a single crystal for X-ray diffraction. nih.gov Techniques such as cyclic voltammetry can provide insights into the electrochemical properties of these compounds and their metal complexes. nih.gov Future research will likely involve a combination of experimental and computational techniques to fully elucidate the structural, electronic, and dynamic properties of these complex systems.

Exploration of Novel Reactivity and Synthetic Pathways

The development of novel and efficient synthetic routes to this compound and its derivatives is essential for advancing research in this area. While general methods for the synthesis of substituted anthracenes and anthraquinones exist, such as Friedel–Crafts reactions and metal-catalyzed reactions, there is a continuous need for more versatile and sustainable methodologies. nih.govbeilstein-journals.org

Recent advances have focused on the functionalization of the anthraquinone core through palladium-catalyzed cross-coupling reactions, which allows for the site-specific introduction of various substituents. nih.gov The exploration of new catalytic systems and reaction conditions could lead to more efficient and selective syntheses of this compound derivatives. Furthermore, investigating the reactivity of the amino and hydroxyl groups will open up possibilities for creating a wider range of functionalized molecules.

Table 2: Common Synthetic Strategies for Anthraquinone Derivatives

| Reaction Type | Description |

| Friedel–Crafts Acylation | Reaction of a substituted phthalic anhydride (B1165640) with a benzene (B151609) derivative. |

| Diels-Alder Reaction | Cycloaddition reaction to form the central ring of the anthraquinone. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions to introduce aryl or other groups. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on the anthraquinone ring by a nucleophile. |

Computational Design and Predictive Modeling for Enhanced Functionality

Computational design and predictive modeling are becoming increasingly important tools in chemical research. These methods can be used to predict the properties of new molecules before they are synthesized, saving time and resources. For this compound, computational approaches can be used to design derivatives with enhanced functionality for specific applications.

For example, molecular docking and dynamics simulations can be used to predict the binding affinity of new derivatives to a particular biological target, aiding in the design of more potent therapeutic agents. nih.gov In materials science, computational models can be used to predict the electronic and optical properties of new hybrid materials incorporating the this compound scaffold. The combination of multitask deep neural networks with interpretability analysis can provide valuable insights into the structure-activity relationships of complex molecules. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.